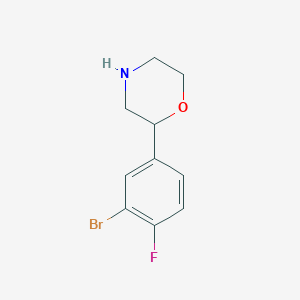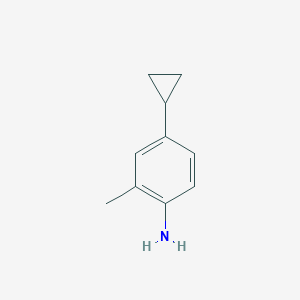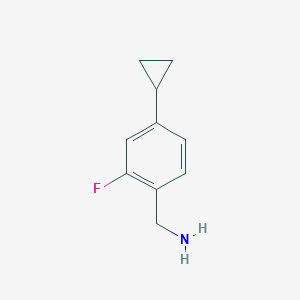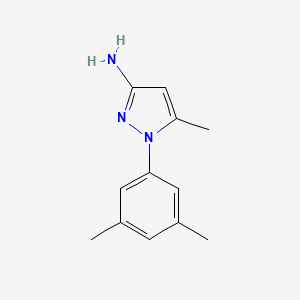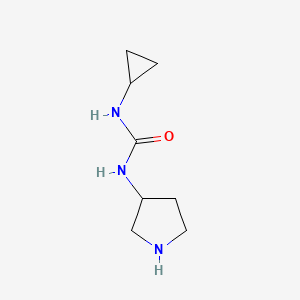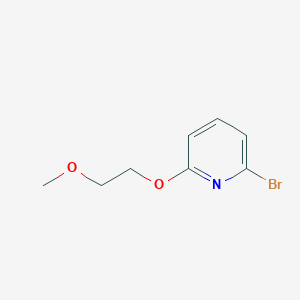
2-Bromo-6-(2-methoxyethoxy)pyridine
説明
2-Bromo-6-(2-methoxyethoxy)pyridine is an organic compound with the CAS Number: 1289097-54-6 . It has a molecular weight of 232.08 . It is a liquid at room temperature .
Molecular Structure Analysis
The IUPAC name for this compound is 2-bromo-6-(2-methoxyethoxy)pyridine . The InChI code is InChI=1S/C8H10BrNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3 . The SMILES representation is COCCOC1=NC(=CC=C1)Br .Physical And Chemical Properties Analysis
This compound is a liquid at room temperature .科学的研究の応用
Halogenation Studies
- Regioselective Halogenation : The compound has been used to study regioselective halogenation processes. For example, Victoria Canibano et al. (2001) explored the halogenation of various substituted pyridines, including 2,6-dimethoxy pyridine, providing insights into the reactivity and regioselectivity in these reactions (Canibano et al., 2001).
Synthesis of Antioxidants
- Antioxidant Properties : M. Wijtmans et al. (2004) synthesized a series of substituted pyridinols, including methoxy derivatives, which demonstrated significant antioxidant properties. These studies highlight the potential of such compounds in developing novel antioxidants (Wijtmans et al., 2004).
Catalysis and Chemical Synthesis
- Organoselenium and DMAP Co-catalysis : A. Verma et al. (2016) reported the use of methoxy pyridine derivatives in a catalytic system for synthesizing medium-sized halolactones and bromooxepanes, indicating the utility of such compounds in catalytic processes (Verma et al., 2016).
- Functionalized Pyridylboronic Acids : Paul R. Parry et al. (2002) demonstrated the use of functionalized pyridylboronic acids, including methoxy derivatives, in Suzuki cross-coupling reactions, important for heteroarylpyridine synthesis (Parry et al., 2002).
Molecular Dynamics and Corrosion Inhibition
- Corrosion Inhibition Studies : A. Saady et al. (2020) discussed the adsorption and inhibitory effect of a new pyridine derivative on mild steel corrosion, showing the potential of such compounds in corrosion inhibition applications (Saady et al., 2020).
Antimicrobial Activity
- Synthesis and Antibacterial Activity : A. Bogdanowicz et al. (2013) used a bromo pyridine derivative in synthesizing novel cyanopyridine compounds, which exhibited significant antimicrobial activity against various bacteria (Bogdanowicz et al., 2013).
Pharmaceutical Research
- Potential Antiviral Activity : D. Hocková et al. (2003) explored the synthesis of various pyrimidine derivatives, including bromo and methoxy substitutions, demonstrating potential antiviral activities against retroviruses (Hocková et al., 2003).
Material Science
- Coordination Chemistry : B. Masci et al. (2005) reported the formation of uranyl complexes with pyridine-dicarboxylato ligands, showing the application of such compounds in material science and coordination chemistry (Masci et al., 2005).
Safety and Hazards
特性
IUPAC Name |
2-bromo-6-(2-methoxyethoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrNO2/c1-11-5-6-12-8-4-2-3-7(9)10-8/h2-4H,5-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMBMUWRBVAYXAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=NC(=CC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-6-(2-methoxyethoxy)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




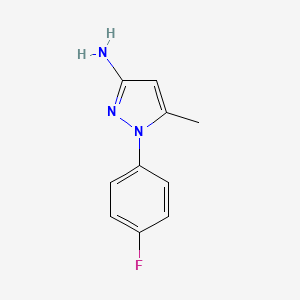

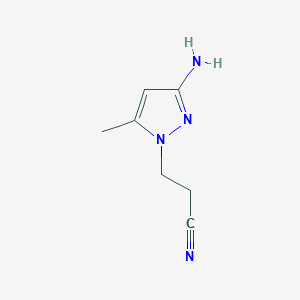

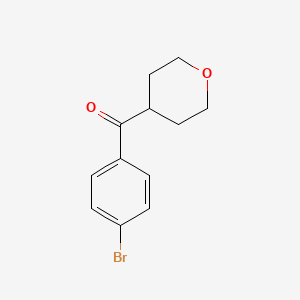
![1-[3-Bromo-4-(cyclopropylmethoxy)phenyl]ethanone](/img/structure/B1528665.png)
